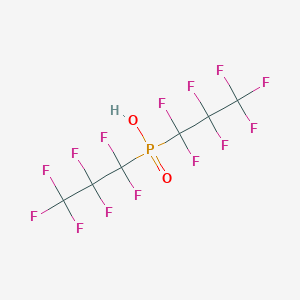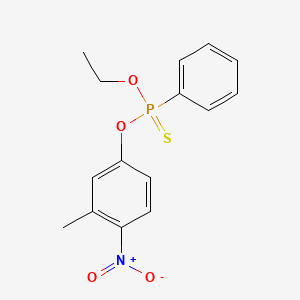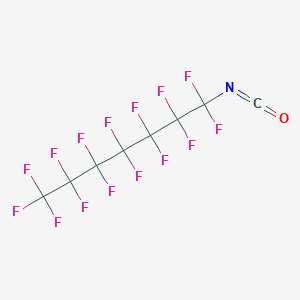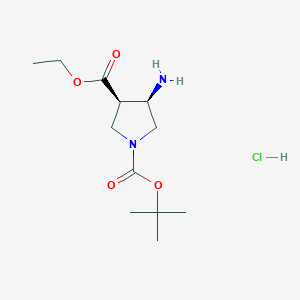
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with tert-butyl, ethyl, and amino groups, makes it an interesting subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and ethyl groups. The amino group is then added through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- (3R,4R)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride
- (3R,4R)-1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate hydrochloride
Uniqueness
(3R,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chiral nature and functional groups make it a versatile compound for various applications.
属性
分子式 |
C12H23ClN2O4 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1 |
InChI 键 |
HBFTTYWPCPPDIT-RJUBDTSPSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl |
规范 SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
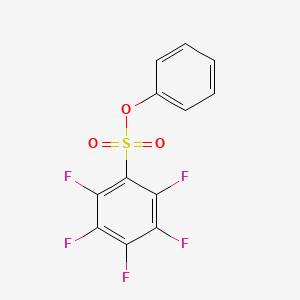
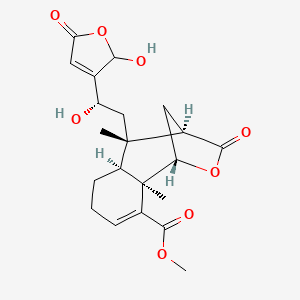
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
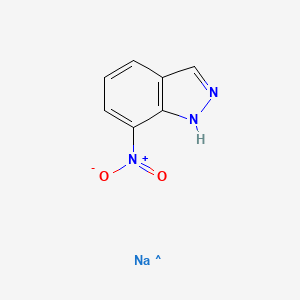
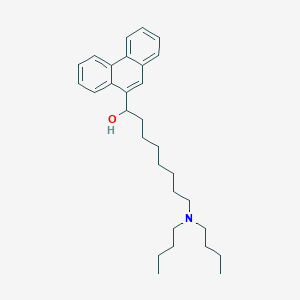
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)

